3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL
Description
3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL is a fluorinated propanol derivative with a substituted aromatic ring. The molecule features a 3,5-dimethylphenyl group, which is known to influence lipophilicity and electronic properties, alongside difluoromethyl and amino groups that may enhance reactivity or biological activity. Such compounds are often explored in pharmaceutical and agrochemical research due to their structural versatility .
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-7-3-8(2)5-9(4-7)10(14)11(12,13)6-15/h3-5,10,15H,6,14H2,1-2H3 |
InChI Key |
ZJYQGNVAEAUQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(CO)(F)F)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL typically involves the construction of the difluoropropanol backbone followed by introduction of the amino group and the 3,5-dimethylphenyl substituent at the 3-position. The key challenges are the selective incorporation of two fluorine atoms on the geminal carbon and the attachment of the aromatic ring with methyl substituents.
Fluorinated Propanol Backbone Formation
The difluoropropanol core is commonly prepared by nucleophilic addition reactions to fluorinated aldehydes or ketones or by fluorination of suitable precursors. For example, starting from 3-amino-2,2-difluoropropan-1-ol or related intermediates, the difluoro substitution can be introduced by electrophilic fluorination or by using difluorinated building blocks.
Introduction of the 3,5-Dimethylphenyl Group
The aromatic substitution at the 3-position with a 3,5-dimethylphenyl group may be achieved via several routes:
Nucleophilic substitution or addition : A suitable electrophilic intermediate such as a halogenated or activated difluoropropanol derivative can react with an organometallic reagent derived from 3,5-dimethylphenyl (e.g., Grignard or organolithium reagent) to install the aromatic ring.
Cross-coupling reactions : Palladium-catalyzed cross-coupling of a halogenated difluoropropanol intermediate with 3,5-dimethylphenyl boronic acid or stannane derivatives can be utilized to form the C-C bond.
Amino Group Introduction
The amino group at the 3-position can be introduced by:
Reductive amination : Reacting a suitable aldehyde or ketone intermediate with ammonia or an amine source followed by reduction.
Nucleophilic substitution : Displacement of a leaving group by an azide followed by reduction to the amine.
Example Synthetic Route (Hypothetical Based on Related Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-Dimethylphenylmagnesium bromide + 2,2-difluoroacetaldehyde | Nucleophilic addition to form 3-(3,5-dimethylphenyl)-2,2-difluoropropanol | 70-85 | Controlled temperature to avoid side reactions |
| 2 | Protection of hydroxyl group (e.g., as silyl ether) | To prevent side reactions in subsequent steps | 90 | Optional step |
| 3 | Conversion of secondary alcohol to leaving group (e.g., tosylate) | Activation for substitution | 80-90 | |
| 4 | Nucleophilic substitution with azide ion (NaN3) | Introduction of azido group at 3-position | 75-85 | Followed by reduction |
| 5 | Reduction of azide to amine (e.g., hydrogenation or Staudinger reduction) | Final conversion to amino group | 85-95 | Yields pure amino alcohol |
This route is consistent with common synthetic strategies for fluorinated amino alcohols bearing aromatic substituents.
Analytical Data and Characterization
Spectroscopic characterization (NMR, MS) is essential for confirming the structure, especially fluorine NMR (^19F NMR) to verify the difluoro substitution pattern.
Related Synthetic Examples and Supporting Research
While direct published procedures for this exact compound are scarce, related compounds such as 3-amino-2,2-difluoropropan-1-ol and 3-amino-3-phenylpropan-1-ol have well-documented syntheses which inform the preparation of the target molecule.
For instance, the synthesis of 3-amino-2,2-difluoropropan-1-ol involves fluorination and amination steps documented in PubChem.
The synthesis of (S)-3-amino-3-phenylpropan-1-ol demonstrates reductive amination and protection/deprotection strategies relevant to the amino alcohol scaffold.
Organometallic additions to fluorinated aldehydes and subsequent functional group transformations are standard methods in the preparation of such fluorinated amino alcohols.
Summary Table of Preparation Method Features
| Aspect | Description | Comments |
|---|---|---|
| Starting Materials | 3,5-Dimethylphenyl organometallic reagent, difluorinated aldehyde | Commercially available or synthesized in situ |
| Key Reactions | Nucleophilic addition, substitution, reduction | Standard synthetic organic chemistry techniques |
| Challenges | Regioselectivity, fluorine retention, stereochemistry control | Requires careful temperature and reagent control |
| Purification | Chromatography, crystallization | To obtain pure compound for characterization |
| Yield Range | Typically 70-95% per step | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of fluorine atoms enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Solid-State Properties
Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal two molecules per asymmetric unit, suggesting unique packing interactions due to the 3,5-dimethyl group. This contrasts with monosubstituted analogs (e.g., 3-chlorophenyl derivatives), which adopt simpler crystal lattices. The dimethyl group’s steric bulk likely influences solubility and stability in solid-state formulations .
Data Tables
Table 1: Comparative Bioactivity of Selected Analogs
Table 2: Physicochemical Comparison
*Estimated based on molecular formula.
Research Findings and Implications
- Electron-Withdrawing vs. Donor Substituents: Fluorine atoms in the target compound may enhance PET inhibition efficacy compared to methyl groups alone, as seen in .
- Regulatory Considerations : Analogous compounds like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol require stringent safety evaluations, suggesting similar protocols for the fluorinated target .
- Synthetic Challenges : Microwave-assisted synthesis () could be adapted for the target compound, given the reactivity of difluorinated intermediates.
Biological Activity
3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL is an organic compound notable for its unique structural features, including an amino group and two fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The compound's molecular formula is with a molecular weight of 215.24 g/mol. Its structure allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H15F2NO |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | 3-amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-ol |
| CAS Number | 1337839-57-2 |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, enhancing its affinity for biological targets. The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, which are critical for its bioactivity.
Biological Activities
Research indicates that 3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, indicating its utility in developing new antibiotics.
- Neuroprotective Effects : Some investigations have noted neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies
A series of studies have explored the biological effects of this compound:
- Study on Enzyme Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit enzyme activity related to cancer metabolism, suggesting a role in cancer therapy .
- Antimicrobial Assessment : Research conducted by a pharmaceutical company revealed that 3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Neuroprotective Study : In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a reduction in cell death compared to untreated controls .
Comparison with Similar Compounds
The unique structure of 3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-OL sets it apart from similar compounds:
| Compound Name | Key Features |
|---|---|
| 3-Amino-3-(3,5-dimethylphenyl)propan-1-ol | Lacks fluorine atoms; lower metabolic stability |
| 3-Amino-3-(4-methylphenyl)-2,2-difluoropropan-1-ol | Different phenyl substitution; varied bioactivity |
The presence of fluorine not only enhances stability but also modifies the interaction profile with biological targets compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
